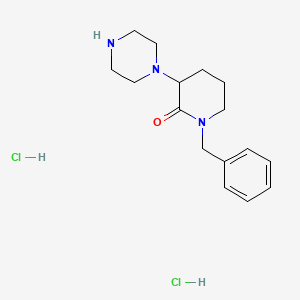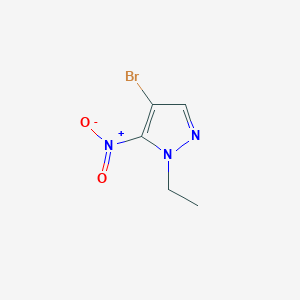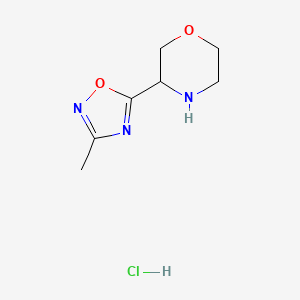
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461708-80-4 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 176-177°C .
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized through various techniques, including NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. It's noteworthy that the compound belongs to the monoclinic system with specified lattice parameters. This aspect of the compound's chemistry is crucial for understanding its physical properties and potential applications in various scientific domains, such as material science and pharmacology (Mamatha S.V et al., 2019).
Biological Activity
Interestingly, the compound and its derivatives have been screened for various biological activities. For instance, it has shown remarkable anti-tuberculosis activity and superior anti-microbial activity. Its minimal inhibitory concentration (MIC) values are lower than the standard, highlighting its potential as a potent agent against specific bacterial strains. This opens up avenues for further research in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Mamatha S.V et al., 2019).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTWURYCXFMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1378739.png)
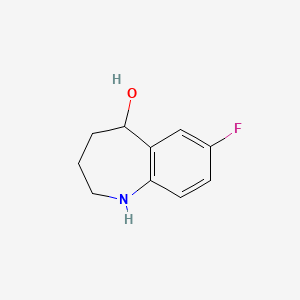
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)
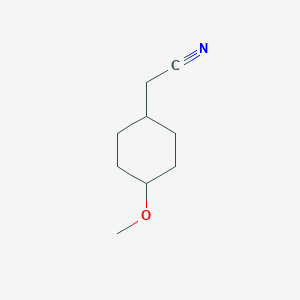
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)


